Cas no 1428357-09-8 (2-ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide)

2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide is a heterocyclic acetamide derivative featuring both furan and thiophene moieties. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which may serve as a versatile intermediate for the development of bioactive molecules. The presence of ethoxy and methylene-linked heteroaromatic groups enhances its potential for further functionalization, making it valuable for applications in medicinal chemistry and material science. Its well-defined molecular structure allows for precise modifications, facilitating studies on structure-activity relationships. The compound is typically characterized by NMR and HPLC for purity and consistency in research applications.
2-ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide structure
1428357-09-8 structure
Product Name:2-ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide
CAS No:1428357-09-8
MF:C14H17NO3S
MW:279.354682683945
CID:5984534
PubChem ID:71804054
Update Time:2025-05-26

2-ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide
    • 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
    • VU0548364-1
    • F6415-0796
    • 1428357-09-8
    • 2-ethoxy-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
    • AKOS024556165
    • Inchi: 1S/C14H17NO3S/c1-2-17-11-14(16)15(8-12-5-6-18-10-12)9-13-4-3-7-19-13/h3-7,10H,2,8-9,11H2,1H3
    • InChI Key: ZDZHZJIGYUFBBF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CN(C(COCC)=O)CC1=COC=C1

Computed Properties

  • Exact Mass: 279.09291458g/mol
  • Monoisotopic Mass: 279.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 70.9Ų

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Additional information on 2-ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide

Introduction to 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide (CAS No. 1428357-09-8)

2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide, identified by its CAS number 1428357-09-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both furan and thiophene heterocyclic rings, which are known for their diverse biological activities and potential therapeutic applications.

The structural framework of 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide incorporates several key functional groups, including an ethoxy group, amide linkages, and aromatic rings. These structural features contribute to its unique chemical properties and biological interactions, making it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in the exploration of heterocyclic compounds due to their inherent biological activity and synthetic versatility. The combination of furan and thiophene moieties in this compound suggests potential applications in the design of novel therapeutic agents targeting various diseases. For instance, studies have shown that molecules containing these heterocycles exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities.

The amide functional group in the molecule plays a crucial role in modulating its biological activity. Amides are well-known for their ability to interact with biological targets such as enzymes and receptors, thereby influencing cellular processes. The presence of multiple amide groups in 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide may enhance its binding affinity and specificity towards potential therapeutic targets.

Recent research has highlighted the importance of structure-activity relationships (SAR) in the development of effective pharmaceutical agents. By systematically modifying the structural features of molecules like 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide, researchers can fine-tune their biological properties to achieve desired therapeutic effects. This approach has been instrumental in the discovery of several FDA-approved drugs that owe their efficacy to careful structural optimization.

The synthesis of 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has enabled the efficient construction of complex molecular architectures. These synthetic strategies are essential for producing high-purity compounds suitable for further biological evaluation.

In addition to its potential therapeutic applications, 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide may also serve as a valuable intermediate in the synthesis of more complex pharmaceutical molecules. Its versatile structural features allow for further functionalization, enabling the creation of novel derivatives with enhanced biological activity. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop innovative drug candidates.

The pharmacokinetic properties of 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide are also critical factors to consider in its development as a potential therapeutic agent. Studies have shown that the presence of aromatic rings and amide groups can influence drug absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing drug delivery systems and ensuring maximal therapeutic efficacy.

Ongoing research efforts are focused on elucidating the mechanisms of action of 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylacetamide and related compounds. By employing techniques such as X-ray crystallography and computational modeling, scientists can gain insights into how these molecules interact with biological targets at the molecular level. This information is crucial for designing drugs with improved potency and reduced side effects.

The future prospects for 2-Ethoxy-N-(furan-3-yl)methyl-N-(thiophen-2-yli m)ethylacetamide are promising, given its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications for heterocyclic compounds, this molecule may play a significant role in the development of next-generation pharmaceutical agents. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible clinical benefits.

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